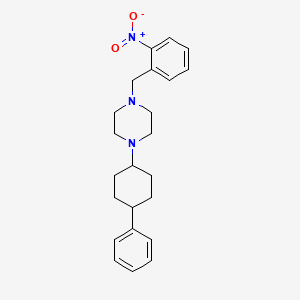![molecular formula C22H17ClN2O5 B3710499 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3710499.png)
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
Overview
Description
Preparation Methods
The synthesis of 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves multiple steps, typically starting with the chlorination of phenoxyacetic acid. The chlorinated product is then subjected to acylation and amidation reactions to introduce the benzamido groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies involving chloride ion channels, particularly TMEM206, to understand their physiological and pathological roles.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves the inhibition of TMEM206 chloride ion channels. Upon activation at low pH, TMEM206 conducts chloride ions across plasma and vesicular membranes. This compound effectively inhibits TMEM206-mediated currents, thereby modulating chloride ion flux and influencing various cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific inhibition of TMEM206. Similar compounds include:
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another inhibitor of TMEM206 but with different efficacy and specificity.
TRPM4 inhibitors: Compounds like 4-Chloro-2-[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, which inhibit other ion channels such as TRPM4 but not TMEM206.
This uniqueness makes this compound a valuable tool in research focused on chloride ion channels and their roles in health and disease.
Properties
IUPAC Name |
2-[[4-[[2-(2-chlorophenoxy)acetyl]amino]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c23-17-6-2-4-8-19(17)30-13-20(26)24-15-11-9-14(10-12-15)21(27)25-18-7-3-1-5-16(18)22(28)29/h1-12H,13H2,(H,24,26)(H,25,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBIAZJXQPUCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3710417.png)



![methyl 4-[2,5-dimethyl-3-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-3-methylbenzoate](/img/structure/B3710439.png)
![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3710444.png)
![{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B3710452.png)
![N~2~-benzyl-N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3710460.png)
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B3710470.png)

![N-[4-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-2-methylphenyl]-2-furamide](/img/structure/B3710478.png)
![4-chloro-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3710493.png)
![2'-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3710500.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3710506.png)
